

# Phenylacetyl Chloride: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Phenylacetyl chloride	
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#### Introduction

Phenylacetyl chloride (CAS No. 103-80-0) is a highly reactive acyl chloride that serves as a crucial intermediate in organic synthesis.[1] As a colorless to light yellow volatile liquid with a strong, pungent odor, it is a versatile reagent for introducing the phenylacetyl group into various molecules.[2][3][4] Its utility is particularly pronounced in the fields of pharmaceutical development, agrochemicals, and materials science, where it is employed in the synthesis of esters, amides, and complex aromatic systems.[3][5] This guide provides an in-depth overview of its properties, reactivity, applications, and relevant experimental protocols for research and development professionals.

## **Chemical and Physical Properties**

**Phenylacetyl chloride** is characterized by its high reactivity, stemming from the electrophilic carbonyl carbon.[5] It is miscible with common organic solvents like alcohol and ether but reacts with water.[3][4][6] Key physical and chemical data are summarized below for easy reference.



Property	Value	References
CAS Number	103-80-0	[2][3][6][7]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> CIO	[2][3][6][7]
Molecular Weight	154.59 g/mol	[2][3][7][8]
IUPAC Name	2-phenylacetyl chloride	[2]
Synonyms	Benzeneacetyl chloride, α- Toluyl chloride	[6][9]
Appearance	Colorless to light yellow liquid	[2][10][11]
Odor	Strong, stinging	[2][10]
Boiling Point	94-95 °C at 12 mmHg	[3][6][8]
Density	1.169 g/mL at 25 °C	[3][6][8]
Refractive Index	n20/D 1.5325	[3][6][8]
Flash Point	102 °C (215.6 °F)	[8][10][11]
Solubility	Miscible with alcohol and ether; Decomposes in water	[3][4][6]

## **Reactivity and Applications**

As an acylating agent, **phenylacetyl chloride** is highly effective in nucleophilic acyl substitution reactions.[5] This reactivity makes it an indispensable tool for chemists.

#### **Key Reactions:**

- Amidation: It readily reacts with primary and secondary amines to yield stable amides, a fundamental transformation in the synthesis of many pharmaceuticals.[5]
- Esterification: Its reaction with alcohols produces esters, which are widely used as flavorings, fragrances, and solvents.[3][5]



• Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it can acylate aromatic rings, providing a powerful method for constructing more complex aromatic molecules.[5]

Applications in Drug Development and Chemical Synthesis:

- Pharmaceuticals: It plays a crucial role in the preparation of penicillin and other β-lactam antibiotics.[1][3]
- Fine Chemicals: It is used in the manufacturing of dyes and as a precursor in the total synthesis of natural products like vialinin B.[3]
- Polymer Chemistry: It can be employed as a linker in the synthesis of dendrimers.[3]

## Safety and Handling

**Phenylacetyl chloride** is a corrosive and combustible substance that requires careful handling in a well-ventilated area.[10][12] It is incompatible with strong oxidizing agents, alcohols, bases (including amines), and moisture.[3][4]



Hazard Information	Description	References
GHS Hazard Statements	H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)	[8][10][11]
Signal Word	Danger	[8]
Primary Hazards	Corrosive, combustible, water-reactive	[2][4][12]
Health Effects	Contact can cause severe irritation and burns to the skin and eyes.[2] Inhalation may irritate the nose and throat, leading to coughing and wheezing.[12] Ingestion can cause severe burns to the mouth and throat.[13]	
Fire Hazards	Combustible liquid.[12] Vapors may form explosive mixtures with air.[2] In case of fire, poisonous gases such as Hydrogen Chloride and Phosgene may be produced. [12]	
Reactivity	Reacts with water, sometimes violently, to release corrosive hydrogen chloride gas.[2][4]	

Personal Protective Equipment (PPE): When handling **phenylacetyl chloride**, appropriate PPE is mandatory. This includes:

• Eye Protection: Safety glasses or eyeshields.[10]



- Hand Protection: Protective gloves.[10]
- Skin and Body Protection: Wear suitable protective clothing.[10]
- Respiratory Protection: Use in a well-ventilated area or with a respirator (e.g., dust mask type N95).[8][10]

## **Experimental Protocols**

Synthesis of Phenylacetyl Chloride from Phenylacetic Acid

A common laboratory method for preparing **phenylacetyl chloride** involves the reaction of phenylacetic acid with a chlorinating agent like oxalyl chloride.[14]

#### Methodology:

- Warm a mixture of phenylacetic acid and 2.5 molar equivalents of oxalyl chloride. The reaction can also be carried out in a solvent such as benzene.[14]
- The reaction proceeds spontaneously for 15-20 minutes. After the initial reaction subsides, gently reflux the mixture for approximately 2 hours.[14]
- After reflux, distill the reaction mixture. First, remove the excess oxalyl chloride under atmospheric pressure.[14]
- Subsequently, distill the remaining mixture under reduced pressure to obtain the purified **phenylacetyl chloride**. A typical yield is around 74%, with a boiling point of 100°C at 12 mmHg.[14]

Alternative Method using Sodium Phenylacetate: An alternative and often preferred method involves the gradual addition of one mole of the sodium salt of phenylacetic acid to 1-1.5 moles of oxalyl chloride in benzene.[14][15]

- Add 10 g of dry sodium phenylacetate portion-wise to a flask containing 8.1 g of oxalyl chloride in 20-30 ml of dry benzene. A vigorous reaction with the evolution of hydrogen chloride gas will occur.[15]
- After the addition is complete, gently reflux the mixture for two hours.[15]



- Filter the cooled mixture to remove sodium chloride and any unreacted sodium phenylacetate.[15]
- Distill the filtrate to first remove the benzene solvent, followed by vacuum distillation of the phenylacetyl chloride.[15]
- 2. Use in Esterification: Synthesis of a Phenylacetate Ester

**Phenylacetyl chloride** is an excellent reagent for ester synthesis. The following protocol describes its reaction with an alcohol.[16]

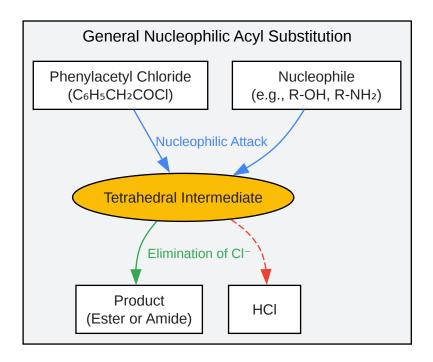
#### Methodology:

- Dissolve the prepared phenylacetyl chloride (e.g., from 15.6 mmol of phenylacetic acid) in chloroform (10 mL).[16]
- Prepare a solution of the desired alcohol, for instance, (±)-trans-[2-(4-morpholinyl)]cyclohexanol (14.9 mmol), in chloroform (10 mL).[16]
- Reflux the combined solutions under a nitrogen atmosphere for 12 hours.[16]
- After cooling, partition the reaction mixture between a 1M sodium hydroxide solution (100 mL) and dichloromethane (80 mL).[16]
- Separate the organic layer and extract the aqueous layer with additional dichloromethane (2 x 50 mL).[16]
- Combine the organic extracts, dry them over sodium sulfate, and remove the solvent under reduced pressure to yield the crude ester.[16]
- The crude product can then be purified by column chromatography.[16]

### **Visualizations**

The following diagrams illustrate the core reactivity and a typical experimental workflow for **phenylacetyl chloride**.

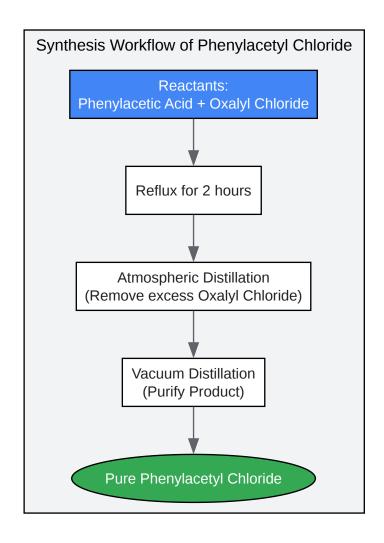




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Caption: Nucleophilic acyl substitution mechanism of Phenylacetyl Chloride.





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